5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde
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Overview
Description
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is a complex organic compound belonging to the pyridocarbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridocarbazole core, followed by functionalization to introduce the aldehyde group at the 9-position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the pyridocarbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde involves its interaction with various molecular targets. It can intercalate with DNA, inhibit topoisomerase II, and interact with specific proteins such as kinases and transcription factors. These interactions lead to the modulation of cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Ellipticine: 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole.
9-Methylellipticine: 5,9,11-Trimethyl-6H-pyrido[4,3-B]carbazole.
Comparison: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is unique due to the presence of the aldehyde group at the 9-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
111674-76-1 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5,6,11-trimethylpyrido[4,3-b]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C19H16N2O/c1-11-16-9-20-7-6-14(16)12(2)19-18(11)15-8-13(10-22)4-5-17(15)21(19)3/h4-10H,1-3H3 |
InChI Key |
VXHPWKKVPJAHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1N(C4=C3C=C(C=C4)C=O)C)C |
Origin of Product |
United States |
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